

"8-Nitro-7-quinolinecarboxaldehyde" as an alternative to other nitro compounds

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Compound of Interest

Compound Name: 8-Nitro-7-quinolinecarboxaldehyde

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8-Nitro-7-quinolinecarboxaldehyde: A Comparative Guide for Researchers

For researchers and professionals in drug development, the quest for novel molecular scaffolds with enhanced therapeutic potential is perpetual. Among the diverse heterocyclic compounds, quinoline derivatives have emerged as a cornerstone in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of **8-Nitro-7-quinolinecarboxaldehyde**, a versatile yet under-investigated nitro compound, against other functionally and structurally related nitroaromatic and quinoline derivatives. While direct quantitative performance data for **8-Nitro-7-quinolinecarboxaldehyde** is not extensively available in peer-reviewed literature, this guide leverages data from analogous compounds to infer its potential and highlight opportunities for future research.

8-Nitro-7-quinolinecarboxaldehyde is a valuable intermediate in the synthesis of a variety of bioactive molecules, including potential anti-cancer and antimicrobial agents.^[1] Its unique structure, featuring both a nitro group and an aldehyde functional group on the quinoline core, suggests a high potential for diverse chemical modifications and biological interactions.^[1] The electron-withdrawing nature of the nitro group can significantly influence the compound's reactivity and biological activity.^[2]

Comparative Analysis of Biological Activity

To contextualize the potential of **8-Nitro-7-quinolinecarboxaldehyde**, this section presents experimental data from structurally similar compounds. The following tables summarize the *in vitro* anticancer and antimicrobial activities of selected nitroquinoline and quinoline carboxaldehyde derivatives. This comparative data allows for an indirect assessment of how the specific placement of the nitro and carboxaldehyde groups on the quinoline ring might influence biological efficacy.

Anticancer Activity of Related Quinoline Derivatives

The cytotoxicity of quinoline derivatives against various cancer cell lines is a key area of investigation. The data below, presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells), showcases the potential of this class of compounds.

Compound	Derivative Type	Cell Line	IC ₅₀ (μM)	Reference
Nitroxoline	5-Nitro-8-hydroxyquinoline	Multiple Cancer Cell Lines	Varies (Potent)	[3]
8-Hydroxy-2-quinolinicarbald ehyde	Hydroxyquinoline Carboxaldehyde	Hep3B (Hepatocellular carcinoma)	6.25 ± 0.034 μg/mL	[4]
5,6,7-trichloro-4-hydroxy-3-nitroquinolin-2(1H)-one	4-Hydroxy-3-nitroquinoline	N/A (NMDA Receptor Antagonist)	0.220 (Binding Assay)	[5]

Note: Direct IC₅₀ values for **8-Nitro-7-quinolinecarboxaldehyde** are not readily available in the cited literature.

Antimicrobial Activity of Related Quinoline Derivatives

The antimicrobial potential of quinoline derivatives is well-established. The minimum inhibitory concentration (MIC) is a standard measure of a compound's ability to inhibit microbial growth.

Compound	Derivative Type	Bacterial/Fungal Strain	MIC (μ g/mL)	Reference
Nitroxoline	5-Nitro-8-hydroxyquinoline	Pseudomonas aeruginosa ATCC 27853	84.14	[6]
7-bromo-8-hydroxyquinoline	Halogenated 8-hydroxyquinoline	Gram-negative bacteria	Potent	[6]
5-Nitro-8-methoxyquinoline	Nitro-methoxyquinoline	Bacillus subtilis, Salmonella spp.	Active	[7]
Quinolone-based hydroxyimidazolium hybrid 7b	Quinolone Hybrid	Staphylococcus aureus	2	[8]
Quinolone-based hydroxyimidazolium hybrid 7b	Mycobacterium tuberculosis H37Rv		10	[8]

Note: Direct MIC values for **8-Nitro-7-quinolinecarboxaldehyde** are not readily available in the cited literature.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the biological activity of quinoline derivatives.

Protocol for In Vitro Cytotoxicity (IC50) Determination using MTT Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

- Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

- Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solutions in the cell culture medium.
- Treatment: Remove the old medium from the wells and add 100 μ L of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).
- Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- MTT Addition: After incubation, add 20 μ L of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Formazan Solubilization: Remove the medium containing MTT and add 150 μ L of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol for Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution Method

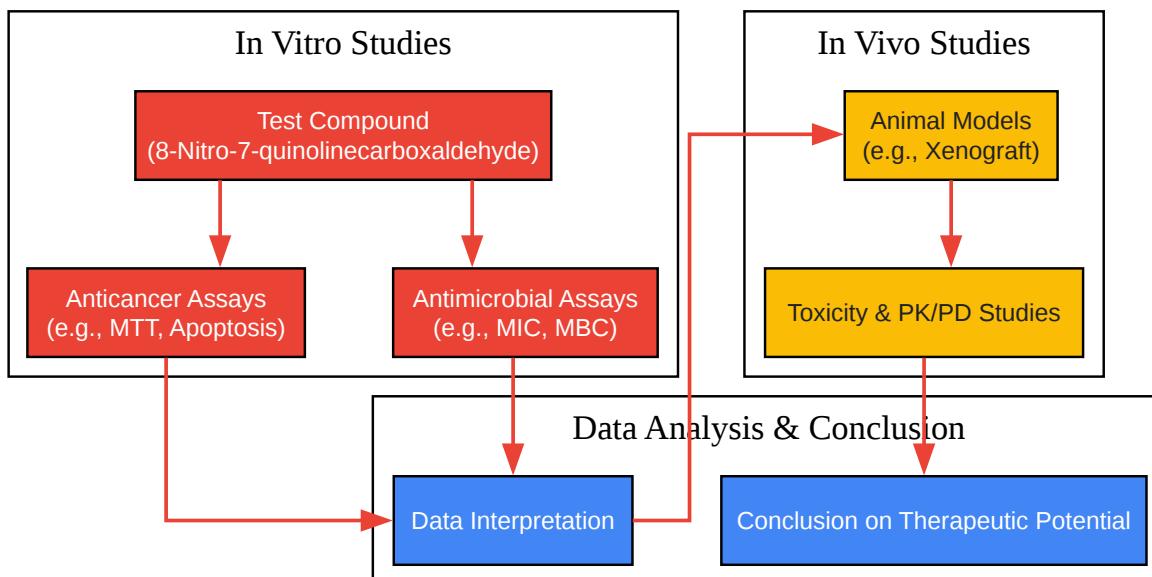
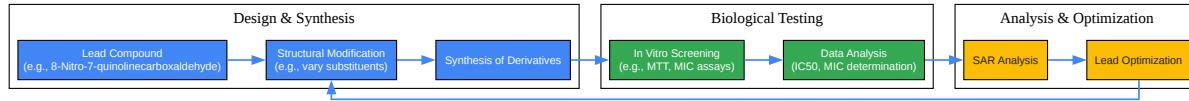
This method is a widely accepted standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

- Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism from a fresh culture, typically adjusted to a concentration of approximately 5×10^5 colony-forming units (CFU)/mL in a suitable broth medium.
- Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth medium.

- Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
- Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
- MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Structure-Activity Relationships and Experimental Workflows

To further aid in the conceptualization of the research process, the following diagrams illustrate a generalized workflow for structure-activity relationship (SAR) studies and a typical experimental workflow for biological evaluation.



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